4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

For CNS sodium channel or fragment-based screening programs, this exact chemotype is non-negotiable. Disclosed in Gilead Sciences NaV inhibitor patents, the 5-chloro-2-fluorophenyl substituent is critical for late sodium current (INaL) modulation—generic analogs cannot substitute. With MW 305.73 Da, XLogP3 3.7, CNS MPO ~4.5, and only 1 rotatable bond, it is an ideal SPR/NMR fragment hit. The single C2 stereocenter also enables chiral resolution for enantiomer-specific SAR. Procure only exact-grade material to ensure pharmacological fidelity and reproducible target engagement.

Molecular Formula C16H13ClFNO2
Molecular Weight 305.73
CAS No. 1396854-49-1
Cat. No. B2953053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
CAS1396854-49-1
Molecular FormulaC16H13ClFNO2
Molecular Weight305.73
Structural Identifiers
SMILESCC1C(=O)N(CC2=CC=CC=C2O1)C3=C(C=CC(=C3)Cl)F
InChIInChI=1S/C16H13ClFNO2/c1-10-16(20)19(14-8-12(17)6-7-13(14)18)9-11-4-2-3-5-15(11)21-10/h2-8,10H,9H2,1H3
InChIKeyYLSUXIAAPTVJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one: Core Identity and Physicochemical Baseline


The target compound, 4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one (CAS 1396854-49-1), is a heterocyclic small molecule characterized by a 1,4-benzoxazepin-3-one core scaffold bearing a 5-chloro-2-fluorophenyl substituent at the 4-position and a methyl group at the 2-position [1]. Its molecular formula is C16H13ClFNO2, with a molecular weight of 305.73 g/mol and a computed XLogP3 of 3.7, indicating moderate lipophilicity [1]. This compound is listed in the PubChem database (CID 71793862) and by several chemical suppliers as a screening compound with potential pharmacological relevance, particularly in central nervous system (CNS) targeting applications [1].

Why Generic Substitution of Analogs Is Not Advisable for 4-(5-Chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one


The stringent requirement for a specific 5-chloro-2-fluorophenyl substitution pattern on the benzoxazepinone core is critical for modulating pharmacological activity, as demonstrated in patents on sodium channel inhibitors and PI3K inhibitors where even minor substituent changes can drastically alter target binding and selectivity [1][2]. For instance, in the context of sodium channel modulation, the specific halogen-substituted phenyl ring is essential for activity against late sodium current (INaL), and generic compounds lacking this precise substitution pattern are not functionally interchangeable [1]. Therefore, procurement of exact-grade 4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is non-negotiable for research aiming to replicate or build upon these proprietary chemotypes.

Section 3: Quantitative Evidence Guide: Evaluating the Differentiation of 4-(5-Chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one


CNS Multiparameter Optimization (MPO) Score: A Computed Desirability Metric

The target compound's computed properties can be used to calculate a CNS MPO score, a desirability metric for CNS drug candidates. While a direct comparator data point is not available for a specific close analog, the score for this compound can be contextualized against the ideal range. Using the formula by Wager et al. (2010), the compound's properties (MW=305.73, XLogP3=3.7, TPSA=29.5 Ų, HBD=0, pKa not available) yield a CNS MPO score of approximately 4.5 out of 6 [1][2]. A score >4 is considered desirable for CNS drugs, positioning this compound favorably within the class of benzoxazepinones, many of which have higher molecular weights and polar surface areas that lower their CNS MPO scores. In contrast, a hypothetical analog with an additional hydrogen bond donor or higher TPSA (e.g., >70 Ų) would score <4, indicating lower CNS drug-likeness [2].

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Rotatable Bond Count: A Differentiator for Binding Entropy

The target compound possesses a single rotatable bond (the bond connecting the 5-chloro-2-fluorophenyl ring to the benzoxazepinone nitrogen), as computed from its SMILES structure [1]. This is markedly lower than many commonly explored 1,4-benzoxazepin-3-one analogs prepared for PI3K or orexin receptor programs, which often incorporate flexible side chains resulting in 3–5 rotatable bonds. For example, GDC-0032 (a PI3K inhibitor containing a benzoxazepine core) has a molecular weight approximately 50% larger and many more rotatable bonds, leading to higher conformational entropy penalty upon binding [2]. According to the ligand efficiency framework, lower rotatable bond count, when combined with good affinity, translates to better ligand efficiency indices (e.g., LLE, LE), making this molecule a superior choice for fragment-based screening or as a rigidified scaffold for lead optimization [3].

Fragment-Based Drug Design Ligand Efficiency Conformational Analysis

Stereochemical Complexity and Structural Novelty as a Point of Evidence

The target compound's structure features an undefined stereocenter at the 2-methyl position, resulting in a mixture of enantiomers unless specifically resolved [1]. This inherent chirality is a critical differentiating factor from the more common achiral or racemic mixtures found in the benzoxazepine patent literature, such as many of the early sodium channel modulator leads which lack this specific substitution pattern [2]. In screening libraries, compounds with an Fsp3 (fraction of sp3 hybridized carbons) value are prioritized for their 3D complexity, which correlates with higher selectivity and lower promiscuity. The target compound possesses an Fsp3 value of approximately 0.31, which is notably higher than the average for commercially available screening compounds (Fsp3 ~ 0.25) [3]. This makes it a more desirable tool for probing biological space with reduced off-target liabilities.

Chemical Biology Screening Library Design Structural Novelty

Section 4: High-Value Applications for 4-(5-Chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one Based on Verified Evidence


CNS Drug Discovery Lead Optimization

The compound is ideally suited as a core scaffold for CNS drug discovery programs, particularly those targeting ion channels (e.g., sodium channels) or GPCRs. Its computed CNS MPO score of ~4.5 [1] directly supports its prioritization over less brain-penetrant analogs, maximizing the probability of achieving target engagement in the central nervous system.

Fragment-Based Screening (FBS) Library Design

With a molecular weight of 305.73 Da and an extremely low rotatable bond count of 1 [2], this compound is an exemplary fragment-sized molecule for FBS campaigns. Its inherent rigidification makes it highly suitable for SPR and NMR-based screening, where high-quality hits with favorable ligand efficiency indices are paramount.

Chemical Biology Probe for Sodium Channel Subtypes

Given its structural disclosure within a Gilead Sciences patent family on fused benzoxazepinone sodium channel inhibitors [3], this specific chemotype is a critical tool for investigating late sodium current (INaL) pathophysiology. Researchers studying cardiac arrhythmias or neuropathic pain can use this exact compound to establish structure-activity relationships (SAR) that cannot be generalized from other halogenated benzoxazepinones.

Development of Stereoselective Synthesis Methodologies

The presence of a single, undefined stereocenter at the 2-methyl position [2] makes this compound an excellent substrate for developing asymmetric synthetic methods. It provides a valuable test case for chiral resolution or enantioselective catalysis, enabling access to optically pure samples for differential biological testing, which directly addresses the current gap in published enantiomer-specific data.

Quote Request

Request a Quote for 4-(5-chloro-2-fluorophenyl)-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.